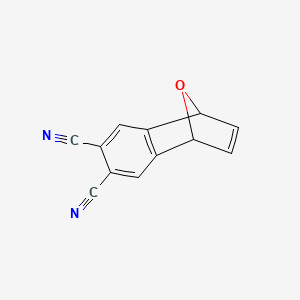
1,4-Dihydro-1,4-epoxynaphthalene-6,7-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydro-1,4-epoxynaphthalene-6,7-dicarbonitrile is an organic compound with a unique structure that includes an epoxide ring fused to a naphthalene core, along with two cyano groups at the 6 and 7 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1,4-epoxynaphthalene-6,7-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with epoxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in an inert solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,4-Dihydro-1,4-epoxynaphthalene-6,7-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products
Oxidation: Formation of diols
Reduction: Formation of primary amines
Substitution: Formation of substituted naphthalene derivatives
科学的研究の応用
1,4-Dihydro-1,4-epoxynaphthalene-6,7-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 1,4-Dihydro-1,4-epoxynaphthalene-6,7-dicarbonitrile involves its interaction with molecular targets through its functional groups. The epoxide ring can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The cyano groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and activity.
類似化合物との比較
Similar Compounds
1,4-Dihydro-1,4-epoxynaphthalene: Lacks the cyano groups, making it less reactive in certain substitution reactions.
1,4-Dihydronaphthalene-1,4-oxide: Similar structure but without the cyano groups, leading to different reactivity and applications.
7-Oxabenzonorbornadiene: A related compound with a different ring structure, affecting its chemical properties and uses.
Uniqueness
1,4-Dihydro-1,4-epoxynaphthalene-6,7-dicarbonitrile is unique due to the presence of both the epoxide ring and the cyano groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry.
特性
CAS番号 |
195045-94-4 |
|---|---|
分子式 |
C12H6N2O |
分子量 |
194.19 g/mol |
IUPAC名 |
11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-4,5-dicarbonitrile |
InChI |
InChI=1S/C12H6N2O/c13-5-7-3-9-10(4-8(7)6-14)12-2-1-11(9)15-12/h1-4,11-12H |
InChIキー |
TUHMAUQDMCUUND-UHFFFAOYSA-N |
正規SMILES |
C1=CC2C3=C(C1O2)C=C(C(=C3)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


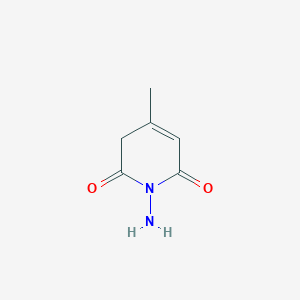
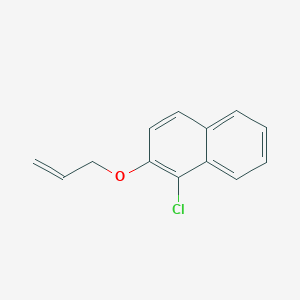
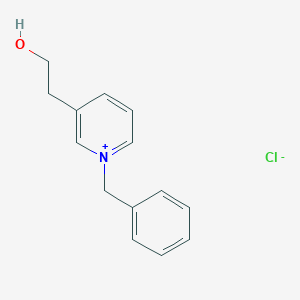
![1-(4-Methoxyphenyl)-2-oxo-2-[(propan-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12578837.png)
![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-](/img/structure/B12578848.png)
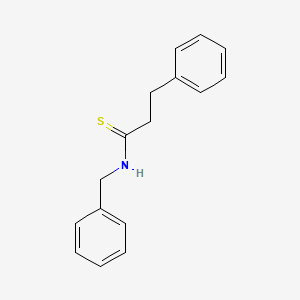
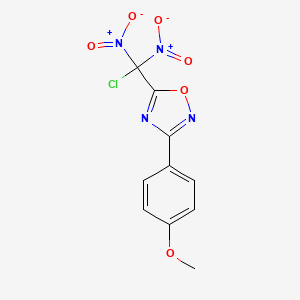
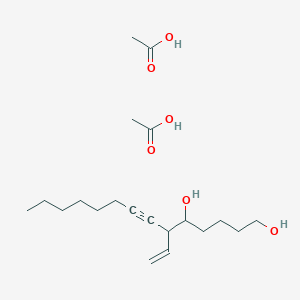
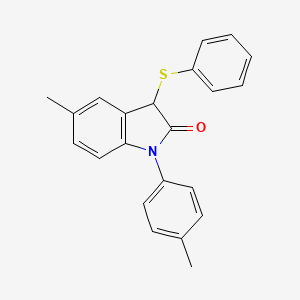
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12578876.png)
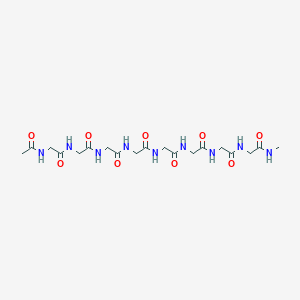
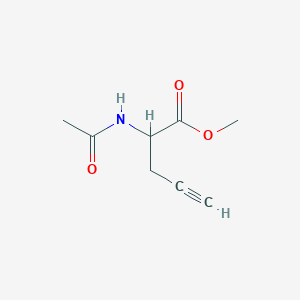
![[2-Methylbut-3-enoxy(oxido)phosphoryl] phosphate](/img/structure/B12578895.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12578900.png)
